

Measuring (Tyr0)-C-Peptide in Canine Plasma: Application Notes and Protocols

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Compound of Interest

Compound Name: (Tyr0)-C-Peptide (dog)

Cat. No.: B597491

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Introduction

C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for assessing pancreatic beta-cell function. It is co-secreted with insulin from the cleavage of proinsulin. Unlike insulin, C-peptide is not significantly cleared by the liver, resulting in a longer half-life in circulation and making it a more stable indicator of insulin secretion. In veterinary research, particularly in studies of canine diabetes mellitus, accurate measurement of C-peptide in plasma is essential for differentiating between insulin deficiency and insulin resistance.^{[1][2]} The **(Tyr0)-C-Peptide (dog)** is a synthetic analog of canine C-peptide with a tyrosine residue added to the N-terminus. This modification facilitates radioiodination for use in radioimmunoassays (RIAs) and can be used as a standard in various assay formats. This document provides detailed protocols and application notes for the measurement of canine C-peptide in plasma samples.

I. Quantitative Data Summary

Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are the most common method for quantifying canine C-peptide in plasma. Below is a summary of typical performance characteristics of these kits.

Parameter	Typical Value	Source
Detection Range	0.2 ng/mL - 8 ng/mL	[3]
Minimum Detectable Dose (MDD)	< 0.1 ng/mL	[3]
Intra-assay CV (%)	< 7%	[3]
Inter-assay CV (%)	< 10%	[3]
Sample Volume	10 µL - 20 µL	[3][4]
Incubation Time (Total)	~3 - 4 hours	[3][4][5]
Principle	Competitive ELISA	[4][6]

II. Experimental Protocols

This section details the necessary steps for sample collection and preparation, followed by a generalized protocol for a competitive ELISA, which is the most common commercially available assay format for canine C-peptide.

A. Plasma Sample Collection and Preparation

Proper sample handling is critical for accurate and reproducible results.

Materials:

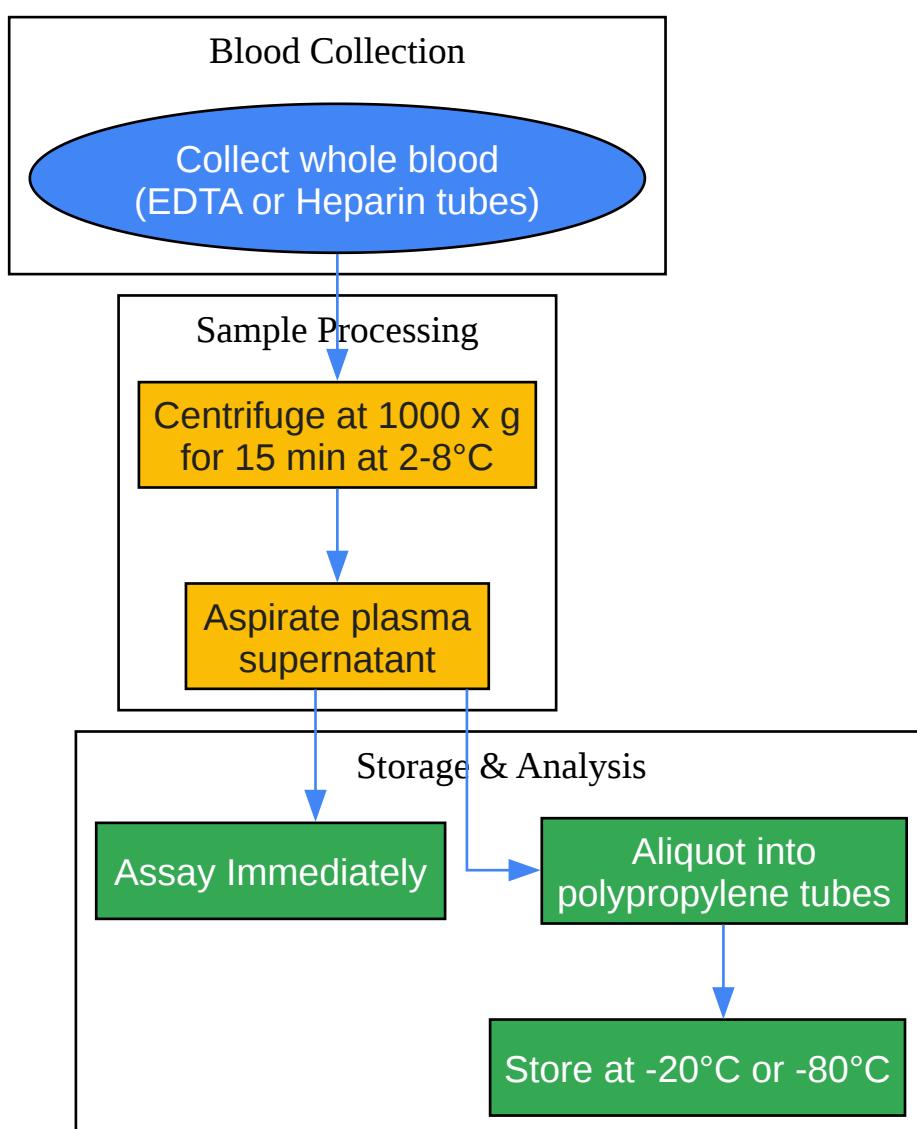
- Blood collection tubes containing EDTA or heparin as an anticoagulant.
- Polypropylene tubes for plasma storage.[4]
- Refrigerated centrifuge.
- Pipettes and tips.

Protocol:

- Blood Collection: Collect whole blood into tubes containing either EDTA or heparin.[3][5]

- **Centrifugation:** Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C.[3][5]
- **Plasma Aliquoting:** Carefully aspirate the supernatant (plasma) and transfer it to clean polypropylene tubes. Avoid disturbing the buffy coat.
- **Storage:** Assay the plasma samples immediately. For later use, aliquot the plasma to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4][5] Samples are generally stable for at least 30 days at -70°C.[7]

Diagram of the Plasma Sample Preparation Workflow:



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Caption: Workflow for canine plasma sample preparation.

B. Competitive ELISA Protocol for Canine C-Peptide

This protocol is a generalized procedure based on commercially available competitive ELISA kits. Always refer to the specific kit manufacturer's instructions for precise details.

Principle: In a competitive ELISA for C-peptide, a limited amount of anti-C-peptide antibody is coated onto the wells of a microplate. The sample containing an unknown amount of canine C-peptide is added to the wells along with a fixed amount of biotinylated or enzyme-conjugated C-peptide. The unlabeled C-peptide from the sample and the labeled C-peptide compete for binding to the coated antibody. The amount of labeled C-peptide bound to the antibody is inversely proportional to the concentration of C-peptide in the sample.

Materials (Typically provided in a kit):

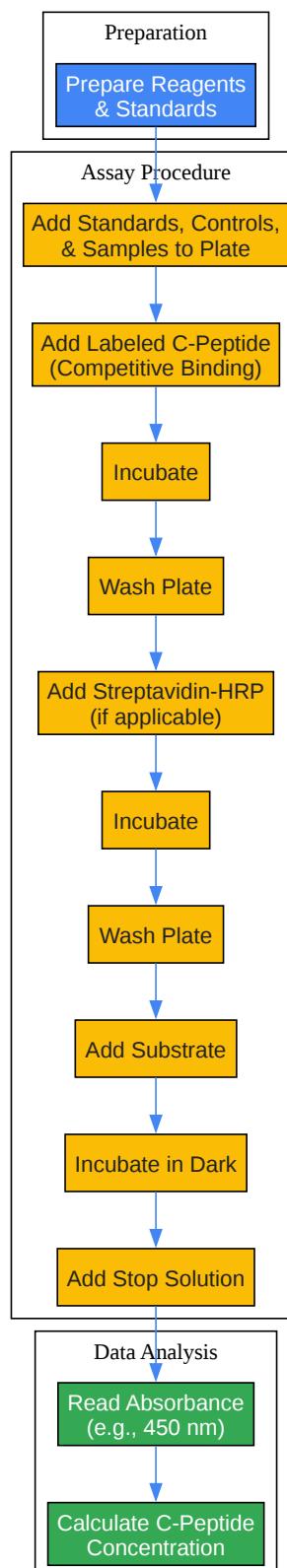
- Anti-canine C-peptide antibody-coated 96-well plate.
- Canine C-peptide standard.
- Biotinylated or HRP-conjugated canine C-peptide.
- Assay buffer/Sample diluent.
- Wash buffer concentrate.
- Streptavidin-HRP (if using biotinylated C-peptide).
- Substrate solution (e.g., TMB).
- Stop solution.
- Plate sealers.

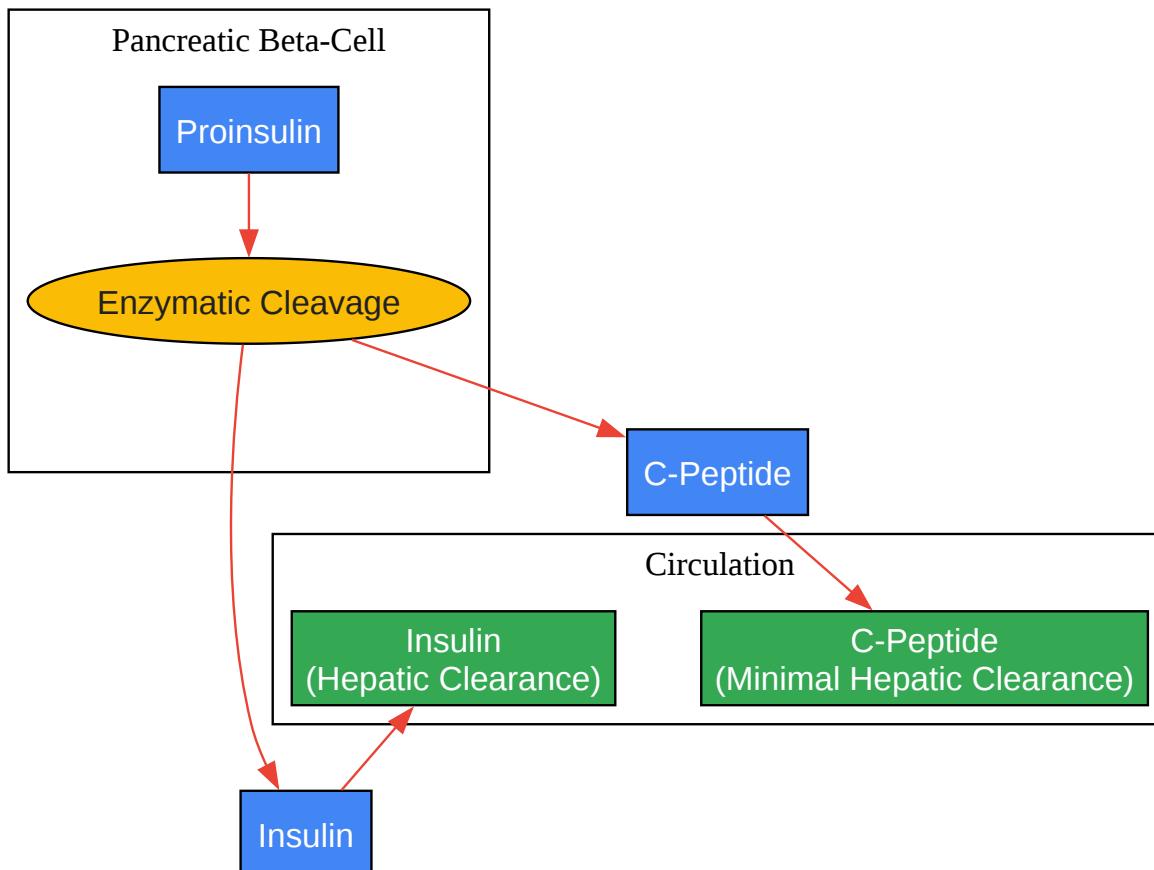
Protocol:

- Reagent Preparation: Prepare all reagents according to the kit insert. This usually involves reconstituting standards and controls and diluting the wash buffer. Allow all reagents to reach room temperature before use.
- Standard Curve Preparation: Prepare a serial dilution of the canine C-peptide standard to create a standard curve.
- Sample Addition: Add a specific volume (e.g., 50 µL) of standards, controls, and plasma samples to the appropriate wells of the microplate.
- Competitive Reaction: Add the biotinylated or HRP-conjugated C-peptide to each well (except the blank).
- First Incubation: Cover the plate with a sealer and incubate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C or room temperature), often with shaking.[4][5]
- Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the diluted wash buffer. Ensure complete removal of liquid after the last wash.[3][5]
- Secondary Antibody/Enzyme Conjugate Addition: If using a biotinylated C-peptide, add Streptavidin-HRP to each well.
- Second Incubation: Cover the plate and incubate again (e.g., 1 hour at 37°C).[5]
- Washing: Repeat the washing step as described in step 6.
- Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15-20 minutes) at room temperature in the dark.[3][5]
- Stopping the Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.
- Absorbance Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).

- Calculation: Calculate the concentration of canine C-peptide in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of C-peptide.

Diagram of the Competitive ELISA Workflow:





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